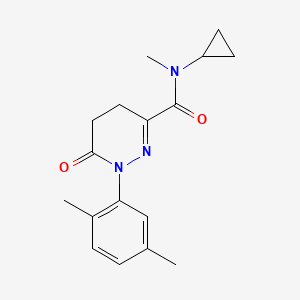![molecular formula C20H20N4O3 B7534200 N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide](/img/structure/B7534200.png)
N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide, commonly known as MPAA, is a novel compound that has gained significant attention in the field of medicinal chemistry. MPAA is a synthetic molecule that has been shown to possess potent anti-inflammatory and analgesic properties.
Wirkmechanismus
The exact mechanism of action of MPAA is not fully understood. However, it is believed that MPAA exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. MPAA has also been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
MPAA has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. MPAA is rapidly absorbed and distributed throughout the body, with high concentrations found in the liver and kidneys. MPAA has been shown to be metabolized primarily by the liver, with the metabolites excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
MPAA has several advantages for use in lab experiments. It is a synthetic molecule that can be easily synthesized and purified to a high degree of purity. MPAA is also stable under a wide range of conditions, making it suitable for use in a variety of assays. However, MPAA has some limitations, including its relatively high cost and the need for strict control of reaction conditions during synthesis.
Zukünftige Richtungen
There are several future directions for the research and development of MPAA. One potential application is in the treatment of chronic pain, where MPAA could be used as an adjunct therapy to reduce the need for opioids. Another potential application is in the treatment of inflammatory diseases, where MPAA could be used in combination with existing therapies to enhance their efficacy. Further research is also needed to fully understand the mechanism of action of MPAA and to identify potential off-target effects.
Synthesemethoden
The synthesis of MPAA involves the reaction of 5-methyl-1,2,4-oxadiazol-3-amine with 3-bromoanisole in the presence of a base to yield 3-(5-methyl-1,2,4-oxadiazol-3-yl)anisole. This intermediate is then reacted with 2-phenylacetyl chloride to yield the final product, MPAA. The synthesis of MPAA is a multi-step process that requires strict control of reaction conditions and purification methods to obtain a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
MPAA has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. MPAA has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of these diseases. In addition, MPAA has been shown to have a synergistic effect with nonsteroidal anti-inflammatory drugs (NSAIDs) in reducing inflammation and pain.
Eigenschaften
IUPAC Name |
N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-14-22-20(24-27-14)16-8-5-9-17(13-16)23-18(25)10-11-21-19(26)12-15-6-3-2-4-7-15/h2-9,13H,10-12H2,1H3,(H,21,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXFJZMJTXSNKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)NC(=O)CCNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-[Ethyl-[2-hydroxy-3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]amino]-1-hydroxyethyl]phenol](/img/structure/B7534129.png)
![N-cyclopropyl-N-methyl-1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7534135.png)
![Diethyl 5-[4-(2-oxopyrrolidin-1-yl)benzoyl]oxybenzene-1,3-dicarboxylate](/img/structure/B7534141.png)
![4-[2-[4-(4-Methoxybenzoyl)piperidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534150.png)
![2-methyl-N-[1-[2-(2-propan-2-ylpyrrolidin-1-yl)acetyl]piperidin-4-yl]benzamide](/img/structure/B7534155.png)

![8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534169.png)
![4-[2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534170.png)
![2-[[2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]-N-(1-phenylethyl)benzamide](/img/structure/B7534172.png)


![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7534190.png)
![6-Methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide](/img/structure/B7534206.png)
![1-(2-methoxyethyl)-5-oxo-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrrolidine-3-carboxamide](/img/structure/B7534208.png)